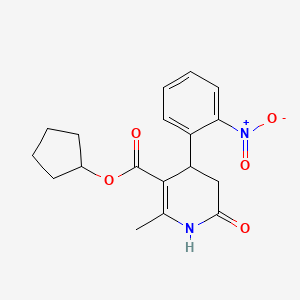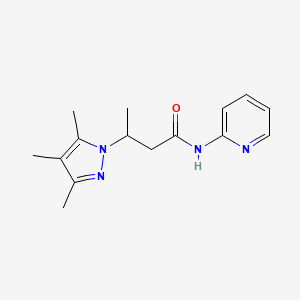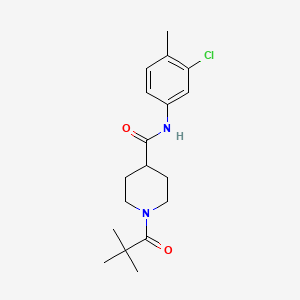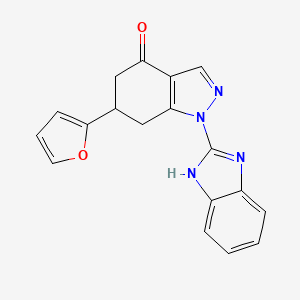![molecular formula C13H20ClNO4S B4607865 Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine](/img/structure/B4607865.png)
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Vue d'ensemble
Description
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine is an organic compound with the molecular formula C13H20ClNO4S . This compound features a butyl group attached to a sulfonylmethylamine moiety, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group. The presence of both electron-donating methoxy groups and an electron-withdrawing chloro group on the aromatic ring makes this compound interesting for various chemical reactions and applications.
Mécanisme D'action
Target of Action
It’s structurally similar to 2,5-dimethoxy-4-butylamphetamine (dobu), a compound known to interact with the5-HT2A receptor . This receptor is a subtype of the serotonin receptors, which play a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological functions such as mood regulation, appetite, and sleep.
Result of Action
If it acts as an antagonist or weak partial agonist at the 5-HT2A receptor like DOBU, it could potentially modulate the activity of this receptor and influence serotonergic neurotransmission .
Méthodes De Préparation
The synthesis of Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is prepared by reacting 4-chloro-2,5-dimethoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with butylamine to form the desired sulfonamide.
Methylation: The final step involves the methylation of the sulfonamide using methyl iodide under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Comparaison Avec Des Composés Similaires
Similar compounds to Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine include other sulfonylmethylamines with different substituents on the aromatic ring. For example:
Butyl[(4-methoxyphenyl)sulfonyl]methylamine: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Butyl[(4-chloro-2,5-dimethylphenyl)sulfonyl]methylamine: Has methyl groups instead of methoxy groups, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in the specific combination of substituents, which can influence its chemical behavior and applications in various fields.
Propriétés
IUPAC Name |
N-butyl-4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-5-6-7-15(2)20(16,17)13-9-11(18-3)10(14)8-12(13)19-4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJDSBZJFWAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B4607789.png)
![3-[3-(2,5-dichlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4607799.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4607801.png)
![4-[2-cyano-3-(cyclopentylamino)-3-oxo-1-propen-1-yl]phenyl 1-naphthoate](/img/structure/B4607803.png)

![4,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4607819.png)

![N-[[4-methyl-5-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4607836.png)
![3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4(3H)-quinazolinone](/img/structure/B4607839.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(6-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4607844.png)

![N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4607854.png)


